

# Technical Guide: (4-Chloro-2-fluoro-5-nitrophenyl)methanol

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## Compound of Interest

Compound Name: (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Cat. No.: B12863712

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Structural Analysis, Synthetic Methodology, and Reactivity Profile

## Executive Summary

**(4-Chloro-2-fluoro-5-nitrophenyl)methanol** is a densely functionalized aromatic building block utilized primarily in the synthesis of small molecule inhibitors, particularly within oncology (e.g., kinase inhibitors). Its utility stems from its orthogonal reactivity:

- **Benzyl Alcohol:** Serves as a handle for oxidation, halogenation, or etherification.
- **Fluorine (ortho to Nitro):** Highly activated for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), allowing rapid introduction of amine or ether motifs.
- **Chlorine:** Provides a site for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a definitive IUPAC nomenclature breakdown, a robust synthetic protocol, and a reactivity map for medicinal chemistry applications.

# Structural Analysis & IUPAC Nomenclature

## Nomenclature Derivation

The systematic name is derived following the 2013 IUPAC recommendations.

- **Principal Functional Group:** The hydroxyl group (-OH) has priority over halogens and nitro groups. Thus, the parent structure is Benzenemethanol (or the retained IUPAC name, Benzyl alcohol).
- **Numbering:** The carbon atom of the benzene ring attached to the hydroxymethyl group is designated as position 1.
- **Directionality:** Numbering proceeds around the ring to give the lowest set of locants for substituents.<sup>[1]</sup>
  - Path A (Clockwise): 2-Fluoro, 4-Chloro, 5-Nitro.<sup>[2][3]</sup> Set = {2, 4, 5}.
  - Path B (Counter-Clockwise): 3-Nitro, 4-Chloro, 6-Fluoro. Set = {3, 4, 6}.
  - Decision: Path A {2, 4, 5} is lower than {3, 4, 6}.
- **Alphabetization:** Substituents are listed alphabetically: Chloro, Fluoro, Nitro.

Final Name: **(4-Chloro-2-fluoro-5-nitrophenyl)methanol**

## Visual Structural Logic (Graphviz)



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Figure 1: Logic flow for IUPAC nomenclature derivation.

## Synthetic Pathways & Retrosynthetic Analysis

From a process chemistry perspective, direct nitration of the alcohol is hazardous due to oxidative sensitivity. The most reliable route involves the construction of the core via the benzoic acid precursor, followed by chemoselective reduction.

## Retrosynthesis Strategy

- Target: **(4-Chloro-2-fluoro-5-nitrophenyl)methanol**
- Precursor 1: 4-Chloro-2-fluoro-5-nitrobenzoic acid (Stable, crystalline).
- Precursor 2: 4-Chloro-2-fluorobenzoic acid (Commercial starting material).

## Validated Synthetic Protocol

Objective: Synthesis of **(4-Chloro-2-fluoro-5-nitrophenyl)methanol** via Borane Reduction.

Reagents:

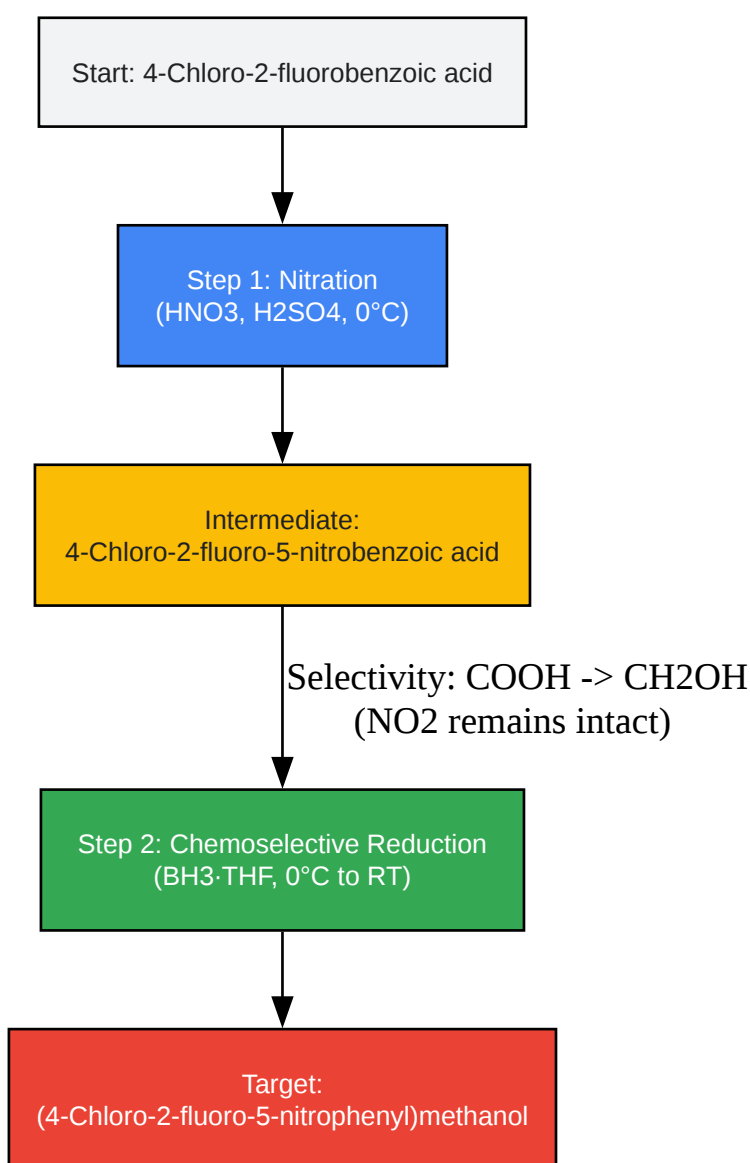
- 4-Chloro-2-fluoro-5-nitrobenzoic acid (1.0 equiv)
- Borane-Tetrahydrofuran Complex (BH<sub>3</sub>·THF), 1.0 M solution (1.5 equiv)
- Anhydrous THF (Solvent)
- Methanol (Quenching agent)

Step-by-Step Methodology:

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
- Dissolution: Charge the flask with 4-Chloro-2-fluoro-5-nitrobenzoic acid (10.0 g, 45.6 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.
- Reduction: Add BH<sub>3</sub>·THF (1.0 M, 68.4 mL, 68.4 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (H<sub>2</sub>) will occur.
- Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The acid peak should disappear.

- Quenching (Critical): Cool the mixture back to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes until bubbling ceases.
- Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash with saturated NaHCO<sub>3</sub> (2 x 50 mL) and Brine (50 mL).
- Purification: Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify the crude oil via flash column chromatography (SiO<sub>2</sub>, 0-40% EtOAc in Hexanes) to yield the product as a pale yellow solid.

## Synthetic Workflow Diagram



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Figure 2: Two-step synthetic pathway ensuring regiocontrol and functional group tolerance.

## Reactivity Profile & Applications

This molecule is a "linchpin" scaffold. The electronic push-pull nature of the substituents dictates its reactivity.

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The Fluorine atom at position 2 is activated by the Nitro group at position 5 (para-relationship).

- Mechanism: Addition-Elimination.[4]
- Regioselectivity: The 2-Fluoro position is significantly more reactive than the 4-Chloro position due to the higher electronegativity of fluorine (stabilizing the Meisenheimer complex) and the ortho/para activation by the nitro group.
- Application: Reaction with primary amines or alkoxides to generate 2-amino or 2-alkoxy derivatives.

### Analytical Characterization Data (Predicted)

| Technique                              | Signal                      | Assignment                                 |
|--|-----------------------------|--|
| 1H NMR (400 MHz, DMSO-d <sub>6</sub> ) | δ 8.25 (d, J = 7.5 Hz, 1H)  | H-6 (Ortho to F, Meta to NO <sub>2</sub> ) |
|  | δ 7.85 (d, J = 10.2 Hz, 1H) | H-3 (Ortho to F, Ortho to Cl)              |
|  | δ 5.45 (t, J = 5.5 Hz, 1H)  | -OH (Hydroxyl)                             |
|  | δ 4.60 (d, J = 5.5 Hz, 2H)  | -CH <sub>2</sub> - (Benzylic)              |
| <sup>19</sup> F NMR                    | δ -115.0 ppm (approx)       | Ar-F                                       |
| MS (ESI)                               | [M-H] <sup>-</sup> 204.0    | Negative Mode (Loss of proton)             |

### Safety & Handling (SDS Highlights)

- Hazards: Nitroaromatics are potentially explosive if heated under confinement. Borane reagents are pyrophoric and generate hydrogen gas.
- Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen).
- First Aid: In case of skin contact, wash with polyethylene glycol 400 (if available) or copious soap and water.

## References

- IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link](#)
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